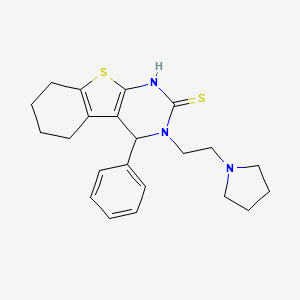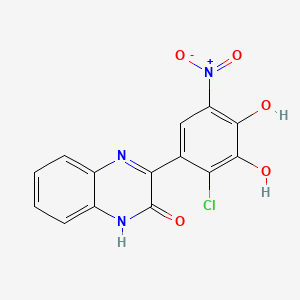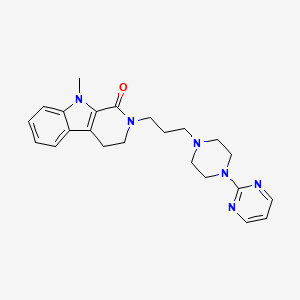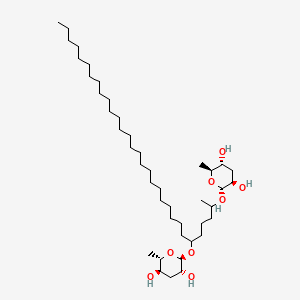
Ascaroside C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ascaroside C is a member of the ascaroside family, a group of small-molecule signaling compounds primarily found in nematodes such as Caenorhabditis elegans. These compounds play crucial roles in regulating various biological processes, including development, behavior, and social interactions. Ascarosides are characterized by their unique structure, which consists of a sugar moiety, ascarylose, linked to fatty acid-like side chains of varying lengths .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ascarosides, including Ascaroside C, typically involves the conjugation of ascarylose to fatty acid-like side chains. This process can be achieved through chemical synthesis or biosynthetic pathways. In chemical synthesis, the key steps include the protection of functional groups, glycosylation reactions, and deprotection steps to yield the final product .
Industrial Production Methods: Industrial production of ascarosides is less common due to the complexity of their synthesis. advances in biotechnology have enabled the production of these compounds through microbial fermentation and genetic engineering. By manipulating the metabolic pathways of microorganisms, it is possible to produce ascarosides in larger quantities .
Análisis De Reacciones Químicas
Types of Reactions: Ascaroside C undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions include various hydroxylated, carbonylated, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Ascaroside C has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the chemical properties and reactivity of ascarosides.
Biology: In , this compound plays a crucial role in regulating development, behavior, and social interactions.
Medicine: this compound has potential therapeutic applications due to its ability to modulate biological processes.
Industry: this compound is used in the development of bio-based products, including biopesticides and biofertilizers.
Mecanismo De Acción
Ascaroside C exerts its effects through a complex mechanism involving multiple molecular targets and pathways. In Caenorhabditis elegans, it is sensed by chemosensory neurons, which activate G-protein coupled receptors. This activation triggers downstream signaling pathways, including insulin/IGF-1 signaling and transforming growth factor beta signaling, leading to changes in gene expression and cellular responses .
Comparación Con Compuestos Similares
Ascaroside C is part of a diverse family of ascarosides, each with unique structural features and biological activities. Similar compounds include:
Ascaroside A: Known for its role in dauer formation and aggregation behavior.
Ascaroside B: Involved in male attraction and hermaphrodite repulsion.
Ascaroside D: Plays a role in olfactory plasticity and social behaviors.
Compared to these compounds, this compound is unique in its specific structural features and its ability to modulate a wide range of biological processes. Its distinct chemical structure allows it to interact with different molecular targets and pathways, leading to diverse biological effects .
Propiedades
Número CAS |
11002-17-8 |
|---|---|
Fórmula molecular |
C43H84O8 |
Peso molecular |
729.1 g/mol |
Nombre IUPAC |
(2R,3R,5R,6S)-2-[6-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyhentriacontan-2-yloxy]-6-methyloxane-3,5-diol |
InChI |
InChI=1S/C43H84O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-30-37(51-43-41(47)33-39(45)36(4)50-43)31-28-29-34(2)48-42-40(46)32-38(44)35(3)49-42/h34-47H,5-33H2,1-4H3/t34?,35-,36-,37?,38+,39+,40+,41+,42+,43-/m0/s1 |
Clave InChI |
QGWBFEINIMLTDZ-XDAKOIIVSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCCCCCCCC(CCCC(C)O[C@H]1[C@@H](C[C@H]([C@@H](O1)C)O)O)O[C@H]2[C@@H](C[C@H]([C@@H](O2)C)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCC(CCCC(C)OC1C(CC(C(O1)C)O)O)OC2C(CC(C(O2)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


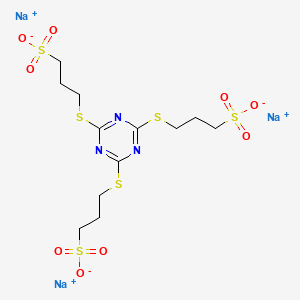

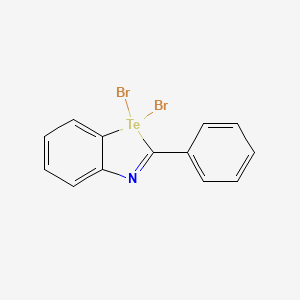

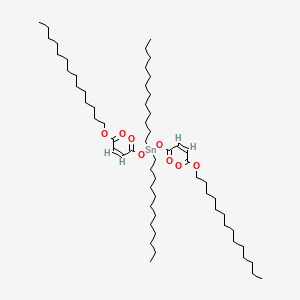
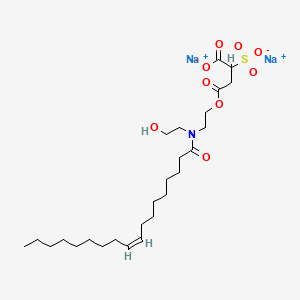
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,3,7-trimethylpurine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12711879.png)
